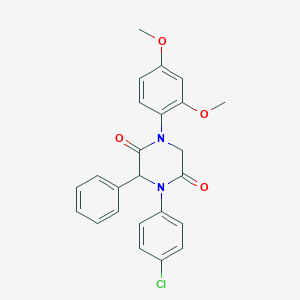
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is a chemical compound that belongs to the class of piperazinedione derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of various signaling pathways. The compound has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. The compound has also been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione in lab experiments include its potent pharmacological effects, its ease of synthesis, and its low toxicity. However, the limitations of using this compound in lab experiments include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for the research of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione. Some of these directions include:
1. Further studies on the mechanism of action of the compound.
2. Development of new synthetic methods for the compound.
3. Investigation of the compound's potential applications in the treatment of other diseases.
4. Studies on the toxicity of the compound.
5. Investigation of the compound's potential as a lead compound for the development of new drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential applications in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione can be achieved using various methods. One of the most commonly used methods is the reaction of 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine-2,5-dione with 2,4-dimethoxybenzaldehyde and benzaldehyde in the presence of a base. This reaction leads to the formation of this compound in good yields.
Aplicaciones Científicas De Investigación
4-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenyl-2,5-piperazinedione has been extensively studied for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to have potent antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of these diseases.
Propiedades
Fórmula molecular |
C24H21ClN2O4 |
|---|---|
Peso molecular |
436.9 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-3-phenylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H21ClN2O4/c1-30-19-12-13-20(21(14-19)31-2)26-15-22(28)27(18-10-8-17(25)9-11-18)23(24(26)29)16-6-4-3-5-7-16/h3-14,23H,15H2,1-2H3 |
Clave InChI |
AFRPAZFPKLXTBN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
SMILES canónico |
COC1=CC(=C(C=C1)N2CC(=O)N(C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



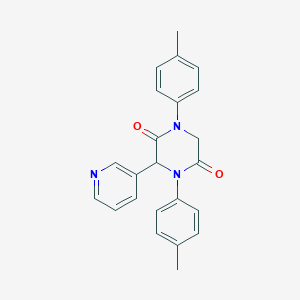
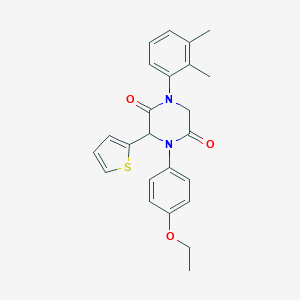
![4-(3,5-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242407.png)
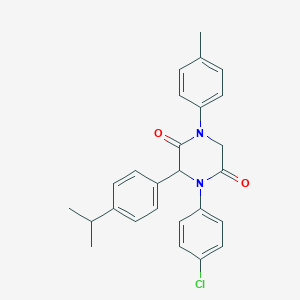
![3-[4-(Dimethylamino)phenyl]-4-(4-ethoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242410.png)


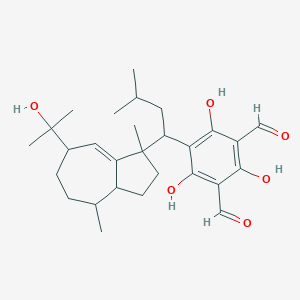
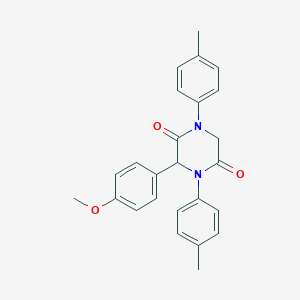
![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
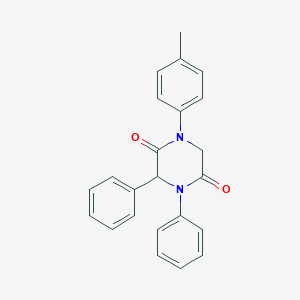
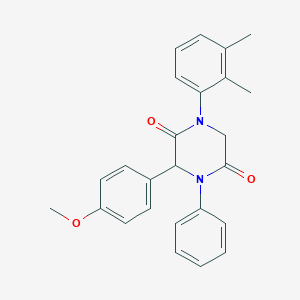
![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)
